molecular formula C15H20ClNO4 B12999422 N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B12999422
M. Wt: 313.77 g/mol
InChI Key: NWPJFWHVINRFMY-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with various functional groups, including a chloro group, an ethoxy group, and a formyl group attached to a phenoxy ring, as well as a tert-butyl group attached to the nitrogen atom of the acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-6-ethoxy-4-formylphenol with an appropriate halogenating agent.

    Acetamide Formation: The phenoxy intermediate is then reacted with tert-butylamine and acetic anhydride under controlled conditions to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-2-(2-chloro-4-formylphenoxy)acetamide: Lacks the ethoxy group.

    N-(tert-Butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Lacks the chloro group.

    N-(tert-Butyl)-2-(2-chloro-6-ethoxyphenoxy)acetamide: Lacks the formyl group.

Uniqueness

N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

N-tert-butyl-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide

InChI

InChI=1S/C15H20ClNO4/c1-5-20-12-7-10(8-18)6-11(16)14(12)21-9-13(19)17-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19)

InChI Key

NWPJFWHVINRFMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC(C)(C)C

Origin of Product

United States

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